molecular formula C14H15ClN2OS B2940901 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 857041-63-5

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2940901
CAS No.: 857041-63-5
M. Wt: 294.8
InChI Key: YPRZUCAOWXLDLE-UHFFFAOYSA-N
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Description

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide is a thiazole-based acetamide derivative characterized by a chloromethyl (-CH2Cl) group at the 4-position of the thiazole ring and a 2,4-dimethylphenyl substituent on the acetamide nitrogen. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its molecular formula is C14H16ClN2OS (inferred from related compounds in and ), with a molecular weight of ~313.8 g/mol.

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9-4-5-13(10(2)6-9)17(11(3)18)14-16-12(7-15)8-19-14/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRZUCAOWXLDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C2=NC(=CS2)CCl)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

  • Formation of the Thiazole Ring: The thiazole ring is usually synthesized through a cyclization reaction involving a suitable thioamide and a halide.

  • Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid.

  • Coupling with the Dimethylphenyl Group: The final step involves the coupling of the chloromethylated thiazole with the dimethylphenyl group, typically using acetic anhydride as a reagent.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme mechanisms and cellular processes. Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases. Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Chloromethyl vs. Halogen/Simple Alkyl Groups
  • Compound 1 (2-chloro-N-(thiazol-2-yl)-acetamide; ): Lacks the chloromethyl and aryl groups. Simpler substituents reduce steric bulk and reactivity, limiting applications in targeted drug design compared to the chloromethyl-containing target compound .
  • 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide (): Features a 4-chlorophenyl group on the thiazole and a chloroacetamide.
Chloromethyl vs. Hydroxypiperidinyl Groups
  • Compound 6 (2-(4-hydroxypiperidin-1-yl)-N-(thiazol-2-yl)-acetamide; ): The hydroxypiperidinyl group introduces hydrogen-bonding capacity, enhancing solubility but reducing lipophilicity compared to the chloromethyl group in the target compound .

Variations in the Arylacetamide Substituent

2,4-Dimethylphenyl vs. Halogenated Aryl Groups
  • However, the target compound’s dimethyl groups improve steric bulk and hydrophobicity, favoring interactions with hydrophobic enzyme pockets .
  • This highlights the importance of the acetamide group in the target compound for ligand-receptor interactions .
2,4-Dimethylphenyl vs. Coumarin-Linked Thiazoles
  • Compound 13 (Coumarin-linked thiazole; ): The coumarin moiety introduces fluorescence and π-π stacking capabilities, useful in imaging applications. The target compound’s dimethylphenyl group prioritizes metabolic stability over optical properties .

Physicochemical and Structural Properties

Property Target Compound 2-Chloro-N-[4-(4-chlorophenyl)-thiazol-2-yl]acetamide () N-[4-(3-chloro-4-fluorophenyl)-thiazol-2-yl]acetamide ()
Molecular Weight ~313.8 g/mol 287.17 g/mol 295.7 g/mol
Solubility Likely soluble in DMSO/chloroform Soluble in chloroform, methanol Data not available
Key Substituents Chloromethyl, 2,4-dimethylphenyl Chloroacetamide, 4-chlorophenyl 3-chloro-4-fluorophenyl
Hydrogen Bonding Moderate (amide N-H) Moderate (amide N-H) Moderate (amide N-H, F/Cl interactions)

Biological Activity

N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activity. It is characterized by a thiazole ring and an acetamide moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃ClN₂OS
  • CAS Number : 140176-73-4
  • Molecular Weight : 218.73 g/mol

The compound's structure can be represented as follows:

N 4 chloromethyl 1 3 thiazol 2 yl N 2 4 dimethylphenyl acetamide\text{N 4 chloromethyl 1 3 thiazol 2 yl N 2 4 dimethylphenyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against a range of bacteria and fungi.
  • Anticancer Properties : Preliminary research indicates that thiazole-containing compounds may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Biological ActivityReference
Antimicrobial (bacterial strains)
Antifungal (Candida spp.)
Anticancer (in vitro studies)
Enzyme inhibition (specific targets)

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship indicated that modifications at the chloromethyl position enhance activity ( ).
  • Anticancer Activity Assessment : Research published in Cancer Letters highlighted that thiazole derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways. The study suggested that this compound could serve as a lead compound for further anticancer drug development ( ).
  • Enzyme Inhibition Studies : An investigation into the enzyme inhibitory properties revealed that similar thiazole compounds effectively inhibited acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases ( ).

Q & A

Q. What are the optimized synthetic routes for N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide in laboratory settings?

The compound is typically synthesized via a multi-step protocol involving:

  • Step 1 : Chloroacetylation of 2,4-dimethylaniline using chloroacetyl chloride in toluene to form N-(2,4-dimethylphenyl)chloroacetamide.
  • Step 2 : Cyclocondensation with 4-(chloromethyl)-1,3-thiazol-2-amine in the presence of triethylamine (Et3_3N) in dichloromethane (DCM) at 273 K for 3 hours.
  • Purification : Recrystallization from methanol/acetone (1:1) yields pure crystals. Key parameters include stoichiometric control of reagents and low-temperature stirring to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Confirms substitution patterns (e.g., thiazole ring protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~170 ppm).
  • IR Spectroscopy : Identifies functional groups (C=O stretch at ~1715 cm1^{-1}, N-H bend at ~3300 cm1^{-1}).
  • Mass Spectrometry (FAB/MS) : Validates molecular weight (e.g., [M+1]+ at m/z 416.15 observed in analogous thiazole-acetamide derivatives).
  • Elemental Analysis : Ensures purity (e.g., C=66.48%, H=5.09%, N=16.85% for structurally similar compounds) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : Use SHELXL for refinement; single crystals grown via slow evaporation (methanol/acetone) are mounted on a diffractometer (Mo-Kα radiation, λ=0.71073 Å).
  • Key Findings : The dichlorophenyl and thiazole rings exhibit dihedral angles of 61.8°–72.4°, with N–H···N hydrogen bonds forming R_2$$^2(8) motifs. These interactions stabilize the crystal lattice and explain conformational rigidity .
  • Validation : Compare bond lengths (e.g., C–Cl=1.74–1.76 Å) with standard values (Allen et al., 1987) to detect distortions .

Q. What methodological approaches evaluate its biological activity in COX/LOX inhibition studies?

  • In Vitro Assays :
  • COX-1/COX-2 Inhibition : Use stably transfected cells (IC50_{50} determination via enzyme immunoassays).
  • Anti-inflammatory Activity : Dorsal air pouch model in rodents to measure leukocyte infiltration.
    • Computational Docking : AutoDock/Vina predicts binding to COX-2’s hydrophobic pocket (PDB: 5KIR). Hydrophobic interactions with Val349 and π-stacking with Tyr355 are critical for activity .

Q. How can researchers address contradictions in pharmacological data across studies?

  • Case Example : Conflicting IC50_{50} values for COX-1/COX-2 inhibition (e.g., 9.01 ± 0.01 µM vs. 11.65 ± 6.20 µM in similar thiazoles) may arise from assay variability.
  • Resolution :
  • Normalize data using reference inhibitors (e.g., indomethacin for COX).
  • Validate via orthogonal assays (e.g., Western blotting for enzyme expression levels).
  • Apply multivariate statistical analysis to isolate confounding variables .

Q. What strategies optimize molecular docking studies for this compound’s derivatives?

  • Ligand Preparation : Generate 3D conformers with OpenBabel, accounting for tautomerism (thiazole vs. thiazolidinone).
  • Receptor Grid Setup : Define active sites using co-crystallized ligands (e.g., celecoxib in COX-2).
  • Scoring Functions : Compare Glide SP vs. MM-GBSA for binding affinity prediction.
  • Validation : Cross-check docking poses with crystallographic data from analogs (e.g., PDB: 3LN1) .

Q. Does this compound exhibit isomerism or conformational flexibility under physiological conditions?

  • Cis/Trans Isomerism : The acetamide group may adopt s-cis or s-trans conformations, influencing receptor binding.
  • Analysis :
  • Dynamic NMR : Monitor rotational barriers in DMSO-d6_6 at variable temperatures.
  • MD Simulations : AMBER-based trajectories (100 ns) reveal dominant conformers in aqueous solution .

Q. How does structural modification at the chloromethyl group impact stability?

  • Stability Studies :
  • Hydrolytic Degradation : Monitor Cl– release via ion chromatography in pH 7.4 buffer.
  • Thermal Stability : TGA/DSC shows decomposition >493 K.
    • Derivatization : Replacement with –SCH3_3 improves plasma stability but reduces electrophilicity for covalent targeting .

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